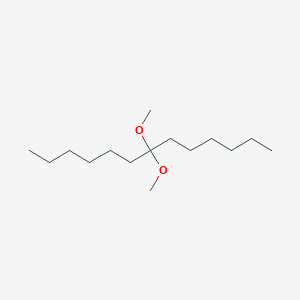
Tridecane, 7,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecane, 7,7-dimethoxy-: is an organic compound with the molecular formula C15H32O2 It is a derivative of tridecane, where two methoxy groups are attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 7,7-dimethoxy- typically involves the alkylation of tridecane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Tridecane, 7,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tridecane, 7,7-dimethoxy- can undergo oxidation reactions, where the methoxy groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form tridecane by removing the methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products Formed:
Oxidation: Formation of tridecanone derivatives.
Reduction: Formation of tridecane.
Substitution: Formation of various substituted tridecane derivatives.
Applications De Recherche Scientifique
Chemistry: Tridecane, 7,7-dimethoxy- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is used to study the effects of methoxy groups on biological activity. It serves as a model compound for understanding the interactions between methoxy-substituted hydrocarbons and biological systems.
Medicine: Tridecane, 7,7-dimethoxy- has potential applications in drug development. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of Tridecane, 7,7-dimethoxy- involves its interaction with molecular targets through its methoxy groups. These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the presence of the methoxy groups.
Comparaison Avec Des Composés Similaires
Tridecane: The parent hydrocarbon without methoxy groups.
7-Methoxytridecane: A derivative with a single methoxy group.
7,7-Dimethyltridecane: A derivative with two methyl groups instead of methoxy groups.
Uniqueness: Tridecane, 7,7-dimethoxy- is unique due to the presence of two methoxy groups at the same carbon atom. This structural feature imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific chemical reactions that are not possible with its analogs.
Propriétés
Numéro CAS |
145070-64-0 |
|---|---|
Formule moléculaire |
C15H32O2 |
Poids moléculaire |
244.41 g/mol |
Nom IUPAC |
7,7-dimethoxytridecane |
InChI |
InChI=1S/C15H32O2/c1-5-7-9-11-13-15(16-3,17-4)14-12-10-8-6-2/h5-14H2,1-4H3 |
Clé InChI |
DNCZXWZIQCAWIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


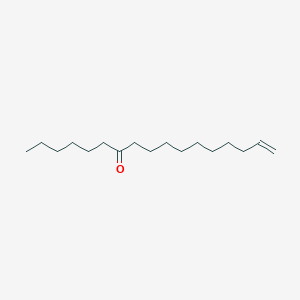
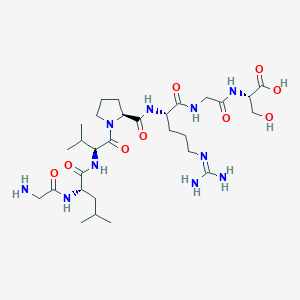
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
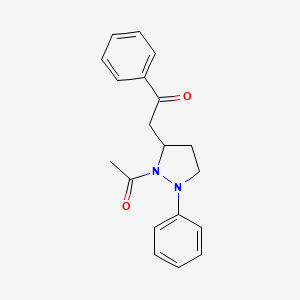
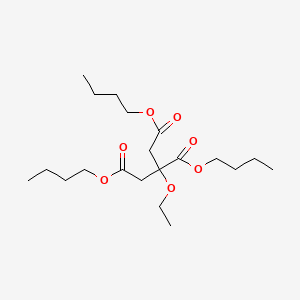

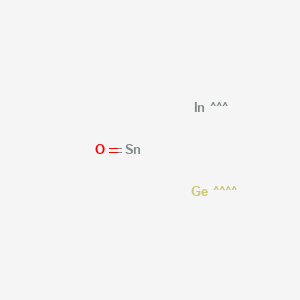
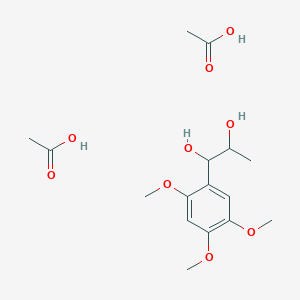
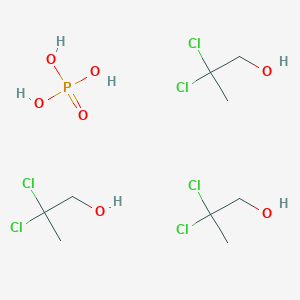
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
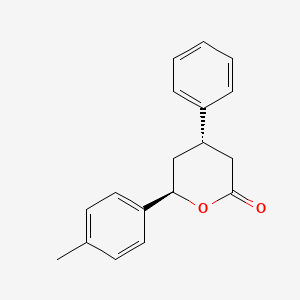
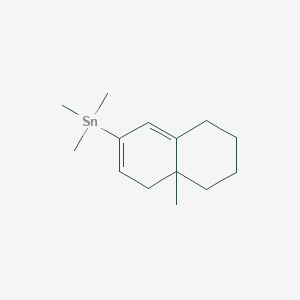
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
